N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(thiophen-3-yl)benzamide
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Overview
Description
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(thiophen-3-yl)benzamide is a synthetic organic compound that features a complex structure combining an indene moiety, a thiophene ring, and a benzamide group
Scientific Research Applications
Chemistry
In organic synthesis, N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(thiophen-3-yl)benzamide can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets could be studied to identify potential therapeutic applications.
Medicine
Potential medicinal applications include its use as a lead compound for the development of drugs targeting specific pathways or receptors. Its structure suggests it could interact with enzymes or receptors involved in various diseases.
Industry
In materials science, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(thiophen-3-yl)benzamide typically involves multiple steps:
Formation of the Indene Derivative: The starting material, 2-methoxy-2,3-dihydro-1H-indene, can be synthesized through the reduction of 2-methoxy-1-indanone using a reducing agent such as sodium borohydride.
Alkylation: The indene derivative is then alkylated with a suitable alkyl halide to introduce the benzyl group.
Amidation: The alkylated product undergoes amidation with 4-(thiophen-3-yl)benzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group in the indene moiety can undergo oxidation to form a carbonyl group.
Reduction: The benzamide group can be reduced to an amine under strong reducing conditions.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Introduction of various substituents on the thiophene ring.
Mechanism of Action
The mechanism by which N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(thiophen-3-yl)benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The indene and thiophene moieties could facilitate binding to hydrophobic pockets, while the benzamide group might form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
- N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(thiophen-2-yl)benzamide
- N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(furan-3-yl)benzamide
Uniqueness
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(thiophen-3-yl)benzamide is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
Properties
IUPAC Name |
N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-4-thiophen-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2S/c1-25-22(12-18-4-2-3-5-19(18)13-22)15-23-21(24)17-8-6-16(7-9-17)20-10-11-26-14-20/h2-11,14H,12-13,15H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXBDADMUYPQLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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